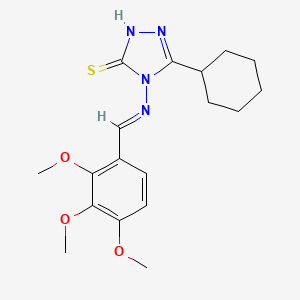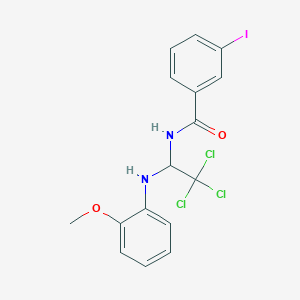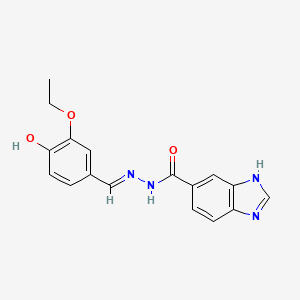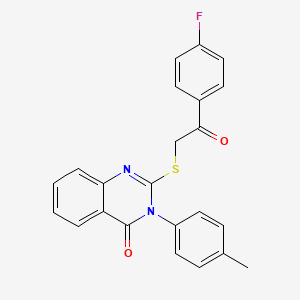
N'-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is synthesized through the condensation reaction between an aldehyde and a hydrazide. Schiff bases are known for their wide range of applications in various fields such as medicinal chemistry, coordination chemistry, and material science due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acids or aldehydes.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antioxidant activities. Schiff bases are known to exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, which can enhance the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- N’-(3-(Benzyloxy)benzylidene)-2-fluorobenzohydrazide
- (E)-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide
- (E)-N’-(2-(benzyloxy)naphthalen-1-yl)methylene)-4-chlorobenzohydrazide
Comparison: N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide is unique due to the presence of both the benzyloxy and nitro groups, which impart distinct chemical and biological properties. The benzyloxy group enhances lipophilicity, while the nitro group can participate in redox reactions, making the compound versatile in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles due to these functional groups.
This detailed article provides a comprehensive overview of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
302909-88-2 |
|---|---|
Molekularformel |
C21H17N3O4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-nitro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-21(17-10-12-19(13-11-17)24(26)27)23-22-14-18-8-4-5-9-20(18)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,23,25)/b22-14+ |
InChI-Schlüssel |
CKNJPSKLOKCLPR-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B11978927.png)
![Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11978931.png)

![2-methylpropyl (2E)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978944.png)
![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)

![Diisobutyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978959.png)



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978973.png)

